(2-Cyclohexylpyrimidin-4-yl)methanamine
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Overview
Description
(2-Cyclohexylpyrimidin-4-yl)methanamine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylpyrimidin-4-yl)methanamine typically involves the reaction of cyclohexylamine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where cyclohexylamine reacts with 2-chloropyrimidine under basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization or chromatography may also be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present and the reaction conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for mild oxidation conditions.
Reduction: LiAlH4 is a strong reducing agent used in anhydrous conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the amine group, making it more nucleophilic for substitution reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted pyrimidines depending on the electrophile used.
Scientific Research Applications
(2-Cyclohexylpyrimidin-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclohexylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(2-Chloropyridin-4-yl)methanamine: Similar structure but with a chlorine atom instead of a cyclohexyl group.
(2-Methoxypyrimidin-4-yl)methanamine: Contains a methoxy group instead of a cyclohexyl group.
(2-Cyclopropylpyrimidin-4-yl)methanamine: Features a cyclopropyl group instead of a cyclohexyl group.
Uniqueness
(2-Cyclohexylpyrimidin-4-yl)methanamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C11H17N3 |
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Molecular Weight |
191.27 g/mol |
IUPAC Name |
(2-cyclohexylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c12-8-10-6-7-13-11(14-10)9-4-2-1-3-5-9/h6-7,9H,1-5,8,12H2 |
InChI Key |
GSMIUOSFLJZBJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=CC(=N2)CN |
Origin of Product |
United States |
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